Further Exploration:
Given the lack of definitive research applications, here are some possibilities for further exploration:
5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide is an aromatic sulfonamide compound characterized by its complex structure, which includes an amino group, an ethyl group, a methyl group, and a phenyl group attached to a benzenesulfonamide backbone. Its molecular formula is C15H18N2O2S, with a molar mass of 290.38 g/mol. The compound has a predicted melting point of 108 °C and a boiling point of approximately 472.3 °C . It is often used in various chemical and biological research applications due to its unique properties.
These reactions allow for the synthesis of various derivatives that can be used in further applications.
Research indicates that 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide exhibits significant biological activity. It has been studied for its potential therapeutic effects, particularly in the treatment of B-cell malignancies and other diseases. The compound acts as a tool for studying kinase inhibition and signal transduction pathways, making it valuable in both medicinal chemistry and biological research.
The synthesis of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide involves several steps:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product .
5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide has diverse applications across various fields:
Studies on the interactions of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide with biological targets have revealed its role in inhibiting certain enzymes involved in cancer progression. These interactions are crucial for understanding its mechanism of action and potential therapeutic benefits. Further research is ongoing to elucidate the full spectrum of its biological interactions and effects on cellular signaling pathways.
Several compounds share structural similarities with 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-Amino-2-methyl-N-phenylbenzenesulfonamide | C13H14N2O2S | Lacks ethyl substitution; simpler structure |
2-Amino-N-ethyl-5-methyl-N-phenylbenzenesulfonamide | C15H18N2O2S | Different amino positioning; similar activity |
N-Ethyl-o-toluenesulfonamide | C9H13N | Simpler structure; primarily used in industrial applications |
The uniqueness of 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide lies in its specific combination of functional groups, which contributes to its distinct biological activity and potential therapeutic applications compared to these similar compounds .
Sulfonamides constitute a class of organosulfur compounds characterized by the functional group R−S(=O)₂−NR'R'', where a sulfonyl group is bonded to an amine. The prototypical sulfonamide structure features a central sulfur atom doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom, which is further substituted with alkyl or aryl groups. This rigid framework confers crystallinity, making sulfonamides ideal for derivatization and structural characterization.
Synthetic routes to sulfonamides typically involve the reaction of sulfonyl chlorides with amines, yielding high-purity products. For example, benzene derivatives undergo nitration, reduction, acetylation, and chlorosulfonation to form intermediates like 4-acetamidobenzenesulfonyl chloride, which is subsequently aminated and hydrolyzed. Such methods enable the introduction of diverse substituents, tailoring physicochemical properties for specific applications.
The discovery of sulfonamides as antimicrobial agents in the 1930s marked a turning point in medicinal chemistry. Gerhard Domagk’s identification of prontosil, an azo-linked sulfonamide, demonstrated unprecedented efficacy against Streptococcus pyogenes infections, revolutionizing chemotherapy. Subsequent studies revealed that sulfanilamide—the active metabolite of prontosil—inhibits bacterial folate synthesis by competitively antagonizing para-aminobenzoic acid (PABA).
Benzenesulfonamide derivatives emerged as versatile scaffolds beyond antibacterials. Modifications at the aromatic ring and sulfonamide nitrogen enabled applications in carbonic anhydrase inhibition, anticonvulsant therapy, and anticancer drug development. For instance, 4-(2-aminoethyl)-benzenesulfonamide derivatives exhibited vasodilatory effects in cardiovascular models, underscoring their pharmacological versatility.
5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide (CAS 51123-09-2) exemplifies structural innovation within the benzenesulfonamide family. Its molecular formula, C₁₅H₁₈N₂O₂S, incorporates an ethyl group, methyl group, and phenyl substituent on the sulfonamide nitrogen and benzene ring, respectively. These modifications enhance lipophilicity (logP = 1.41) and steric bulk, potentially improving target binding and metabolic stability compared to simpler analogs.
Property | Value | Source |
---|---|---|
Molecular Weight | 290.38 g/mol | |
Density | 1.250–1.3 g/cm³ | |
Boiling Point | 472.3°C (predicted) | |
Melting Point | 108°C | |
pKa | 3.34 (predicted) |
The compound’s synthesis involves sulfonation of p-nitrotoluene with chlorosulfonic acid, followed by hydrogenation and amidation. Optimized routes using chlorobenzene or dichloromethane solvents achieve high yields, facilitating industrial-scale production.
Recent studies highlight 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide as a candidate for enzyme inhibition and materials science. In medicinal chemistry, benzenesulfonamides with similar substituents show nanomolar inhibition of carbonic anhydrase IX (CA IX), a tumor-associated isoform. Computational docking studies suggest interactions with CA active-site residues like Glu 614 and Ala 320, which could guide rational drug design.
Method | Reagents | Yield | Reference |
---|---|---|---|
Chlorosulfonation | ClSO₃H, organic solvents | 60–75% | |
Hydrogenation | H₂, Pd/C catalyst | 85–90% | |
Amidation | NH₃, methanol/ethanol | 70–80% |
Challenges persist in optimizing selectivity and reducing off-target effects. For example, while 5-amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide derivatives exhibit anticonvulsant activity in rodent models, their pharmacokinetic profiles require refinement to minimize hepatic metabolism. Additionally, environmental concerns about sulfonamide persistence necessitate greener synthesis protocols.
Irritant